molecular formula C28H26F3N3O3S B2863682 3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide CAS No. 851714-96-0

3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

Cat. No.: B2863682
CAS No.: 851714-96-0
M. Wt: 541.59
InChI Key: USAJFEGUOFIHQH-UHFFFAOYSA-N
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Description

This compound features a 3,5-dimethyl-substituted benzamide core linked via an ethyl chain to an indole moiety. The indole’s 3-position is functionalized with a sulfanyl group connected to a carbamoylmethyl group, which is further substituted with a 4-(trifluoromethoxy)phenyl ring.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N3O3S/c1-18-13-19(2)15-20(14-18)27(36)32-11-12-34-16-25(23-5-3-4-6-24(23)34)38-17-26(35)33-21-7-9-22(10-8-21)37-28(29,30)31/h3-10,13-16H,11-12,17H2,1-2H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAJFEGUOFIHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thione Derivatives ()

Compounds 7–9 in are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents. Key comparisons:

  • Functional Groups : The target compound’s sulfanyl (-S-) group contrasts with the sulfonyl (-SO₂-) in triazoles, reducing electron-withdrawing effects but enhancing nucleophilic reactivity .
  • Tautomerism : Both systems exhibit tautomerism, but the target’s indole-sulfanyl group may favor a single tautomer, unlike the equilibrium observed in triazole-thiones .
  • Spectroscopic Data : The absence of C=O IR bands in triazoles (1663–1682 cm⁻¹) versus the preserved benzamide carbonyl in the target suggests divergent electronic environments.

Table 1: Structural and Functional Comparisons

Feature Target Compound Triazole Derivatives (7–9) Flutolanil (Pesticide)
Core Structure Benzamide-linked indole 1,2,4-Triazole-thione Benzamide with trifluoromethyl
Key Substituents 3,5-dimethyl, trifluoromethoxy Sulfonylphenyl, difluorophenyl 3-isopropoxyphenyl, trifluoromethyl
Tautomerism Indole-sulfanyl (unlikely) Thione-thiol equilibrium None
IR Signatures C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹) C=S (~1250 cm⁻¹), no C=O C=O (~1670 cm⁻¹), CF₃ (~1150 cm⁻¹)
Benzamide-Based Pesticides ()

Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) shares a benzamide scaffold but differs in substituents:

  • Trifluoromethoxy vs.
  • Substituent Positioning : The 3,5-dimethyl groups on the target’s benzamide may enhance steric hindrance compared to flutolanil’s 3-isopropoxy group, impacting target selectivity.
Sulfanyl vs. Sulfonyl Derivatives

highlights sulfonyl-containing triazoles, while the target compound employs a sulfanyl linker. Sulfonyl groups are stronger electron-withdrawing moieties, which could reduce nucleophilicity but improve solubility compared to sulfanyl groups .

Research Findings and Implications

  • Binding Interactions : The trifluoromethoxy group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, akin to fluorinated pesticides .
  • Metabolic Stability : The indole-sulfanyl group in the target compound could be susceptible to oxidative metabolism, unlike the more stable sulfonyl groups in triazoles .
  • Synthetic Challenges : Unlike triazoles synthesized via cyclocondensation , the target’s indole-ethyl-benzamide structure may require multi-step alkylation and coupling reactions.

Biological Activity

3,5-Dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H22F3N3O2SC_{21}H_{22}F_3N_3O_2S, with a molecular weight of approximately 437.48 g/mol. The presence of trifluoromethoxy and indole moieties suggests potential interactions with biological targets, particularly in cancer and inflammatory pathways.

PropertyValue
Molecular FormulaC21H22F3N3O2S
Molecular Weight437.48 g/mol
Density1.3 g/cm³
Boiling Point540.6 °C
LogP6.138

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications of the indole and benzamide structures can enhance their potency against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The compound may exert its effects by targeting specific oncogenic pathways, including the inhibition of mitotic spindles in centrosome-amplified cancer cells, leading to multipolar mitosis and cell death .
  • In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit cell growth in human cancer cell lines with IC50 values in the micromolar range. For example, derivatives with similar structures showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of cytokine release or inhibition of inflammatory mediators. Compounds with similar functional groups have been reported to reduce inflammation in various models.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Indole Derivatives : A study focused on indole-based compounds showed that they could effectively inhibit specific kinases involved in cancer progression. The introduction of trifluoromethoxy groups enhanced the binding affinity to these targets .
  • Antitubercular Activity : Another study evaluated a series of benzamide derivatives for their antitubercular activity, revealing significant inhibitory effects against Mycobacterium tuberculosis, suggesting that structural similarities may confer similar biological activities .

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